2-Cyclopropoxy-4-isopropyl-1-methoxybenzene
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Overview
Description
2-Cyclopropoxy-4-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of a benzene derivative with an electrophile to form the desired product . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes are designed to maximize efficiency and minimize the use of toxic reagents and the generation of waste. The steps typically include the preparation of intermediate compounds, followed by their conversion into the final product through controlled reactions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-isopropyl-1-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
2-Cyclopropoxy-4-isopropyl-1-methoxybenzene is utilized in various scientific research fields, including:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-isopropyl-1-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-1-isopropyl-4-methoxybenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
4-(Cyclopropylmethoxy)-2-isopropyl-1-methoxybenzene: Another structurally related compound with slight variations in the substituent groups.
Uniqueness
2-Cyclopropoxy-4-isopropyl-1-methoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. These properties make it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)10-4-7-12(14-3)13(8-10)15-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3 |
InChI Key |
AZZXKBATSMVXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)OC2CC2 |
Origin of Product |
United States |
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